Isoluminol

Description

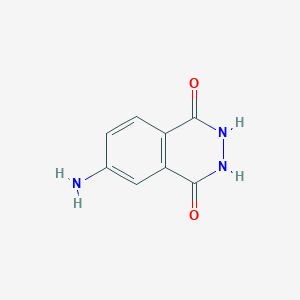

structure in first source

Propriétés

IUPAC Name |

6-amino-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDPLKWXRLNSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958029 | |

| Record name | 6-Aminophthalazine-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-14-2 | |

| Record name | Isoluminol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3682-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminophthalazine-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminophthalhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLUMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ID1912ANA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemiluminescence Mechanism of Isoluminol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemiluminescence mechanism of isoluminol, a compound widely utilized in immunoassays and other detection methods due to its efficient light-emitting properties. We will explore the core chemical pathway, present key quantitative data, detail experimental protocols, and illustrate the process with clear diagrams.

Core Chemiluminescence Mechanism

The chemiluminescence of this compound, or 4-aminophthalhydrazide, is a process of light emission resulting from a chemical reaction. The mechanism is analogous to that of its more famous isomer, luminol (3-aminophthalhydrazide).[1][2] The reaction requires an alkaline environment, an oxidizing agent (commonly hydrogen peroxide), and often a catalyst to proceed efficiently.[1][3]

The process can be summarized in the following key steps:

-

Deprotonation: In a basic solution, the two protons on the hydrazide ring of the this compound molecule are removed, forming a dianion.[4] This step is crucial as it activates the molecule for the subsequent oxidation.

-

Oxidation and Peroxide Formation: The this compound dianion reacts with an oxidizing agent, such as hydrogen peroxide (H₂O₂), often facilitated by a catalyst. This leads to the formation of an unstable cyclic peroxide intermediate.

-

Nitrogen Elimination and Excitation: The cyclic peroxide is highly unstable and rapidly decomposes. It eliminates a molecule of nitrogen gas (N₂), a thermodynamically favorable process that releases significant energy. This energy is used to promote the resulting product, 4-aminophthalate, into an electronically excited state.

-

Light Emission: The excited 4-aminophthalate dianion is unstable and relaxes to its lower-energy ground state. This transition is accompanied by the emission of a photon of light, which is observed as a characteristic blue glow. The wavelength of the emitted light is typically around 425 nm.

Catalysts are essential for achieving high quantum yields in aqueous systems. The most common catalysts are peroxidases, such as horseradish peroxidase (HRP), and metal ions like iron, copper, or cobalt, which can be present in biological complexes like hemoglobin.

Caption: The chemiluminescence pathway of this compound from initial deprotonation to light emission.

Quantitative Data and Performance

The efficiency of a chemiluminescent reaction is quantified by its quantum yield (ΦCL), which is the ratio of emitted photons to the number of reacting molecules. While the quantum efficiency of the parent this compound molecule is about 10% of that of luminol, chemical modification can drastically improve its performance. Substituting the amino group of this compound can increase its quantum yield by a factor of 10, making its derivatives superior labeling reagents compared to similarly modified luminol.

| Parameter | Value / Description | Source(s) |

| Chemical Name | 4-aminophthalohydrazide | |

| Typical Emission λmax | ~425 nm (Blue Light) | |

| Quantum Yield (ΦCL) | Generally lower than luminol, but derivatives show significantly enhanced yields. | |

| Required Conditions | Alkaline pH (typically 8.5-12), Oxidant (e.g., H₂O₂), Catalyst (e.g., HRP). | |

| Common Derivatives | N-(4-Aminobutyl)-N-ethylthis compound (ABEI) is widely used for protein labeling. | |

| Solubility | Soluble in water and most polar organic solvents. Increased water solubility of derivatives can enhance quantum yields. |

Experimental Protocols

This compound and its derivatives are extensively used in chemiluminescent immunoassays (CLIA). Below is a generalized protocol for a competitive CLIA using an this compound-labeled antigen.

Objective: To quantify the concentration of an analyte in a sample.

Materials:

-

Microtiter plate (96-well, white opaque for luminescence)

-

Capture Antibody (specific to the analyte)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Analyte Standard and Samples

-

This compound-labeled Antigen

-

Oxidizing Substrate Solution (e.g., H₂O₂ in a suitable buffer)

-

Catalyst/Enhancer Solution (e.g., HRP in a suitable buffer)

-

Luminometer for plate reading

Methodology:

-

Plate Coating:

-

Add 100 µL of capture antibody solution (e.g., 1-10 µg/mL in PBS) to each well of the microtiter plate.

-

Incubate overnight at 4°C.

-

Aspirate the coating solution and wash the plate 3 times with Wash Buffer.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.

-

Incubate for 1-2 hours at room temperature.

-

Aspirate and wash the plate 3 times with Wash Buffer.

-

-

Competitive Reaction:

-

Add 50 µL of the analyte standard or unknown sample to the appropriate wells.

-

Immediately add 50 µL of the this compound-labeled antigen solution to each well.

-

Incubate for 1-2 hours at 37°C to allow for competitive binding to the capture antibody.

-

-

Washing:

-

Aspirate the solution from the wells.

-

Wash the plate 5 times with Wash Buffer to remove unbound reagents.

-

-

Signal Generation and Detection:

-

Prepare the trigger solution by mixing the Oxidizing Substrate and Catalyst/Enhancer solutions according to the manufacturer's instructions.

-

Add 100 µL of the trigger solution to each well.

-

Immediately place the plate in a luminometer and measure the relative light units (RLU). The light emission is typically rapid and should be measured within 5-10 minutes.

-

-

Data Analysis:

-

The light intensity is inversely proportional to the concentration of the analyte in the sample.

-

Construct a standard curve by plotting the RLU of the standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their RLU values on the standard curve.

-

Caption: A typical experimental workflow for a competitive chemiluminescent immunoassay (CLIA).

Enhancers and Their Role

The light output from the HRP-catalyzed oxidation of this compound can be significantly increased and prolonged by chemical "enhancers." These are typically substituted phenols, naphthols, or aromatic amines. Enhancers like p-iodophenol (PIP) accelerate the enzyme turnover rate and can act as redox mediators, leading to a more intense and stable light signal. This enhancement is critical for developing high-sensitivity assays with low detection limits. The use of enhancers allows the reaction to proceed for many minutes without a substantial decay in light output, a phenomenon often referred to as "glow" chemiluminescence.

References

- 1. Do you know the difference between luminol and this compound? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 2. Luminescent Additives That Increase the Chemiluminescence Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. The Chemiluminescence of Luminol - Home [chm.bris.ac.uk]

Quantum Yield of Isoluminol in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield of isoluminol and its derivatives in aqueous solutions. It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize chemiluminescence in their work. This document details the quantitative data available, experimental methodologies for measuring quantum yield, and the underlying reaction mechanisms.

Introduction to this compound and its Chemiluminescence

This compound (4-aminophthalhydrazide) is a synthetic chemiluminescent compound, an isomer of the more widely known luminol. Like luminol, it emits light upon oxidation in the presence of a catalyst, a phenomenon known as chemiluminescence. This property has led to its use in various analytical applications, including immunoassays and cellular assays. The efficiency of this light emission is quantified by the chemiluminescence quantum yield (ΦCL), which is the ratio of the number of emitted photons to the number of reacting molecules.

While the quantum efficiency of unsubstituted this compound is approximately 10% of that of luminol, modifications to its amino group can significantly enhance its light-emitting properties.[1] This has led to the development of various this compound derivatives with improved performance in aqueous environments, making them highly suitable for biological applications.

Quantitative Data on the Quantum Yield of this compound and Derivatives

The quantum yield of this compound and its derivatives is highly dependent on the specific chemical structure and the reaction conditions, such as pH and the presence of catalysts and enhancers. The following table summarizes the available quantitative and semi-quantitative data for the quantum yield of this compound and one of its most important derivatives, N-(4-aminobutyl)-N-ethylthis compound (ABEI), in aqueous solutions. For comparison, the well-established quantum yield of luminol is also included.

| Compound | Common Name/Abbreviation | Relative Quantum Yield | Estimated Absolute Quantum Yield (ΦCL) | Conditions |

| 3-aminophthalhydrazide | Luminol | Reference | 0.0123 (1.23%) | Aqueous solution with H₂O₂ and horseradish peroxidase (HRP) catalyst.[2][3] |

| 4-aminophthalhydrazide | This compound | ~10% of Luminol | ~0.0012 | General observation.[1] |

| 6-[N-(4-Aminobutyl)-N-ethylamino]-2,3-dihydro-1,4-phthalazinedione | ABEI | ~4-fold greater than Luminol | ~0.049 | Standard oxidation system.[1] |

| This compound derivative with C-5 methyl group | - | 3 to 5-fold greater than other efficient isoluminols | - | Not specified. |

| This compound derivative with propyl sulfonic group | - | Increased quantum yield | - | The introduction of this hydrophilic group enhances water solubility and quantum yield. |

Experimental Protocol for Measuring Chemiluminescence Quantum Yield

The determination of the absolute chemiluminescence quantum yield requires a calibrated spectrometer capable of measuring the total photon flux emitted from the reaction. The following is a generalized experimental protocol adapted from methodologies used for measuring the quantum yield of luminol in aqueous solutions, which can be applied to this compound and its derivatives.

Materials and Reagents

-

This compound or this compound derivative (e.g., ABEI)

-

Luminol (as a reference standard)

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂)

-

Buffer solution (e.g., Tris-HCl or phosphate buffer at a specific pH, typically around 8.5)

-

High-purity water

-

Spectrometer with a cooled charge-coupled-device (CCD) detector or a calibrated photomultiplier tube

-

Reaction cuvettes

Preparation of Solutions

-

This compound/Derivative Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the aqueous buffer.

-

Luminol Reference Solution: Prepare a luminol solution of known concentration in the same buffer system to be used as a reference for relative quantum yield measurements if an absolute measurement setup is not available.

-

HRP Solution: Prepare a solution of HRP in the buffer.

-

Hydrogen Peroxide Solution: Prepare a fresh solution of H₂O₂ in the buffer.

Measurement Procedure

-

Spectrometer Calibration: Calibrate the absolute sensitivity of the detection system using a standard light source or a well-characterized chemical actinometer.

-

Reaction Initiation: In a cuvette placed within the spectrometer's sample holder, mix the this compound/derivative solution and the HRP solution.

-

Light Emission Measurement: To initiate the chemiluminescence reaction, inject the hydrogen peroxide solution into the cuvette and immediately start recording the light emission over time until the reaction is complete. The total number of emitted photons is determined by integrating the signal over the entire reaction time.

-

Determination of Reacted Molecules: The number of reacted this compound molecules must be determined. This can be achieved by spectrophotometric measurement of the initial and final concentrations of the this compound compound.

-

Quantum Yield Calculation: The absolute chemiluminescence quantum yield (ΦCL) is calculated using the following formula:

ΦCL = (Total number of emitted photons) / (Number of reacted this compound molecules)

Signaling Pathways and Experimental Workflows

The chemiluminescence of this compound follows a reaction pathway analogous to that of luminol. The process is initiated by the oxidation of the this compound molecule in an alkaline aqueous solution, typically catalyzed by a peroxidase enzyme in the presence of an oxidant like hydrogen peroxide.

This compound Chemiluminescence Reaction Pathway

The following diagram illustrates the key steps in the chemiluminescence reaction of this compound.

Caption: this compound Chemiluminescence Reaction Pathway.

Experimental Workflow for Quantum Yield Measurement

The logical flow of an experiment to determine the chemiluminescence quantum yield is depicted in the diagram below.

Caption: Experimental Workflow for Quantum Yield Measurement.

Conclusion

The quantum yield of this compound in aqueous solutions is a critical parameter for its application in sensitive detection methodologies. While unsubstituted this compound exhibits a lower quantum yield than luminol, its derivatives, such as ABEI, demonstrate significantly enhanced chemiluminescence, making them superior labels for many biological assays. The continuous development of new this compound derivatives with improved water solubility and quantum efficiency promises to further expand the utility of chemiluminescence in research, diagnostics, and drug development. Accurate and standardized measurement of the quantum yield, following robust experimental protocols, is essential for the reliable application and comparison of these important analytical reagents.

References

- 1. Synthesis of this compound derivatives with a terminal carboxyl group for protein labelling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00677E [pubs.rsc.org]

- 2. arxiv.org [arxiv.org]

- 3. Development of a quantitative bio/chemiluminescence spectrometer determining quantum yields: re-examination of the aqueous luminol chemiluminescence standard - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isoluminol and its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for isoluminol (4-aminophthalhydrazide), a vital chemiluminescent reagent, and its key precursor, 3-nitrophthalic acid. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to understand and replicate these synthetic procedures. This document includes detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways.

Introduction to this compound

This compound, a structural isomer of the more widely known luminol, is a versatile chemiluminescent compound. Its high quantum yield and favorable water solubility make it an important tool in various scientific and medical applications.[1] These include environmental monitoring, criminal investigations, and medical research.[1] Although the quantum efficiency of this compound is approximately 10% of that of luminol, substitution on the aryl amino group can enhance its efficiency by a factor of 10. Consequently, this compound and its derivatives are frequently employed as labels in chemiluminescence immunoassays for a variety of substances, including steroids and hormones.

Synthesis of the Precursor: 3-Nitrophthalic Acid

A common and crucial precursor for the synthesis of this compound is 3-nitrophthalic acid. This section details two primary methods for its preparation: the nitration of phthalic anhydride and the oxidation of 3-nitro-o-xylene.

Synthesis of 3-Nitrophthalic Acid via Nitration of Phthalic Anhydride

This method involves the direct nitration of commercially available phthalic anhydride.

Experimental Protocol:

-

In a suitable reaction vessel, such as a 1-gallon crock equipped with a mechanical stirrer, combine 650 cc of commercial sulfuric acid (sp. gr. 1.84) and 500 g (3.4 moles) of technical phthalic anhydride.[2]

-

Stir the mixture and introduce steam to heat the contents to 80°C.[2][3]

-

Once the temperature reaches 80°C, discontinue the steam and slowly add 210 cc of fuming nitric acid (sp. gr. 1.51) from a separatory funnel. The rate of addition should be controlled to maintain the reaction temperature between 100-110°C, which typically takes one to two hours.

-

Following the addition of fuming nitric acid, add 900 cc of concentrated nitric acid (sp. gr. 1.42) while continuing to stir.

-

Maintain the reaction mixture at a temperature above 110°C for an additional 2 hours.

-

Allow the reaction mixture to cool and stand overnight, then pour it into water and filter the precipitate.

-

The resulting filter cake, a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, is then subjected to a separation process. This is achieved by washing with a small amount of cold water, which dissolves a significant portion of the 4-nitrophthalic acid.

-

The wet cake is then dissolved in boiling water (200–300 cc), filtered while hot, and allowed to crystallize overnight with stirring.

-

The crystals are collected by suction filtration and air-dried to yield crude 3-nitrophthalic acid.

-

For a purer product, recrystallization from acetic acid can be performed to yield 3-nitrophthalic acid with a melting point of approximately 217°C.

| Parameter | Value | Reference |

| Starting Material | Phthalic Anhydride | |

| Reagents | Sulfuric Acid, Fuming Nitric Acid, Concentrated Nitric Acid | |

| Reaction Temperature | 80 - 110°C | |

| Reaction Time | Several hours, including overnight cooling | |

| Yield | 28–31% of the theoretical amount (crude) | |

| Product Melting Point | 205–210°C (crude), ~217°C (recrystallized) |

A patent describes a similar process where 1200Kg of vitriol oil and 560Kg of phthalic anhydride are reacted with 500KG of concentrated nitric acid, with the temperature controlled not to exceed 100°C. The reaction is held at 100°C for 2 hours and then at 110°C for 2 hours.

Synthesis of 3-Nitrophthalic Acid via Oxidation of 3-Nitro-o-xylene

An alternative route to 3-nitrophthalic acid involves the oxidation of 3-nitro-o-xylene.

Experimental Protocol:

This method is outlined in a patent and involves the following steps:

-

In a reaction kettle, add 3-nitro-o-xylene, water, nitric acid, and a catalyst.

-

Introduce oxygen or air and pressurize the reaction vessel.

-

Heat the mixture and maintain the temperature for a set period to allow the reaction to proceed.

-

After the reaction is complete, cool the vessel.

-

The reaction product is then removed, filtered, and the resulting filter cake is washed and dried in a vacuum drying oven to yield 3-nitrophthalic acid.

A specific example provided in the patent is as follows:

-

In a 100mL magnetic agitation still, add 10g of 3-nitro-o-xylene, 20g of water, 20g of 65% nitric acid, and 1g of catalyst.

-

Bubble air through the mixture and pressurize to 0.5 MPa.

-

Heat the mixture to 80°C with stirring and maintain these conditions for 20 hours.

-

Cool the reaction to 10°C, filter, and wash the product.

-

Dry the product for 8 hours at 60°C to obtain 13.1g of 3-nitrophthalic acid.

| Parameter | Value | Reference |

| Starting Material | 3-Nitro-o-xylene | |

| Reagents | Water, Nitric Acid, Catalyst, Oxygen/Air | |

| Reaction Temperature | 80°C | |

| Reaction Time | 20 hours | |

| Pressure | 0.5 MPa | |

| Yield | 99.1% |

Synthesis of this compound

The synthesis of this compound (4-aminophthalhydrazide) is a multi-step process that can be initiated from precursors like 3-nitrophthalic acid or phthalic hydrazide waste.

Synthesis from 3-Nitrophthalic Acid

This is a widely used laboratory method for preparing luminol and can be adapted for this compound.

Experimental Protocol:

-

In a three-necked flask equipped with a thermometer and a reflux condenser, add a specific amount of 3-nitrophthalic acid and an aqueous solution of hydrazine.

-

Gently heat the mixture to dissolve the solids, then allow it to cool.

-

To the flask, add diethylene glycol and a few boiling chips. The setup is then modified for vacuum distillation using a circulating water vacuum pump.

-

Gradually increase the temperature and apply a vacuum to remove water vapor from the flask. Continue to raise the temperature and maintain it for approximately 10 minutes.

-

After heating, cool the reaction mixture to about 80°C and transfer the contents to a beaker while still hot.

-

Add hot water and stir the mixture thoroughly, then allow it to stand for crystallization. The resulting yellow intermediate, 3-nitrophthaloyl monohydrazine, is collected by filtration.

-

In a beaker containing the intermediate, add sodium hydroxide and stir until fully dissolved. Then, add sodium sulfite and heat the mixture to boiling for about 10 minutes with intermittent stirring.

-

After the reaction is complete, cool the mixture to 50°C and acidify it with glacial acetic acid.

-

Upon further cooling, the product crystallizes. The yellow crystals of this compound are then collected by filtration and dried.

A Four-Step Synthesis Process for this compound

A detailed four-step synthesis process for this compound is described as follows:

Step 1: Preparation of Diacetylphthaloyl Hydrazide

-

Materials: Dry (40%) phthalic hydrazide waste, acetic acid, sodium acetate, acetyl chloride.

-

Procedure: a. Add the dry phthalic hydrazide waste and acetic acid to a flask and stir. b. Add sodium acetate and stir for an additional 30 minutes. c. Slowly add acetyl chloride over 30 minutes while stirring, and continue to stir for 1 hour. d. Heat the flask in a heating box at 70°C for 5 hours. e. After the reaction, remove the solution and allow it to cool to room temperature.

Step 2: Preparation of Nitroso Diacetyl Phthaloyl Hydrazine

-

Materials: Solution from Step 1, sodium nitrite.

-

Procedure: a. Add sodium nitrite in batches to the solution from the previous step and stir. b. Use vacuum distillation to recycle the acetic acid and obtain crude 4-nitrosodiacetyl-phthaloyl hydrazine.

Step 3: Preparation of Nitroso Phthaloyl Hydrazide

-

Materials: Crude 4-nitrosodiacetylphthaloyl hydrazine, 95% v/v ethanol, sodium hydroxide.

-

Procedure: a. Add 95% v/v ethanol and the crude 4-nitrosodiacetyl-phenylhydrazide to a flask and stir. b. Add sodium hydroxide in batches and then heat the mixture to reflux.

Step 4: Preparation of this compound

-

Materials: Solution from Step 3, sodium thiosulfate.

-

Procedure: a. Add sodium thiosulfate to the solution from the previous step all at once and stir. b. Heat the mixture to reflux for 3 hours. c. After the reaction, cool the solution to room temperature and filter to collect the filter cake. d. Recover 95% ethanol from the filtrate by rotary distillation and combine the residue with the filter cake. e. Add the combined substances to water, heat to 80°C, stir, and filter while hot. f. Add concentrated hydrochloric acid to the filtrate to adjust the pH, then allow it to cool and crystallize. g. Filter the crystals to obtain a light yellow powder of this compound.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the synthesis pathways described above.

Caption: Synthesis of 3-Nitrophthalic Acid from Phthalic Anhydride.

Caption: Synthesis of 3-Nitrophthalic Acid from 3-Nitro-o-xylene.

Caption: Four-Step Synthesis of this compound.

References

Solubility of Isoluminol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoluminol (4-aminophthalhydrazide), a widely used chemiluminescent reagent. Understanding the solubility of this compound in various organic solvents is critical for its application in diverse fields such as immunoassays, forensic science, and cellular research. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates a typical experimental workflow.

Core Concepts in this compound Solubility

This compound, a polar molecule, generally exhibits solubility in polar organic solvents.[1] The principle of "like dissolves like" is a fundamental concept in predicting its solubility behavior. Factors such as solvent polarity, temperature, and pH can significantly influence the solubility of this compound.[2] For instance, under alkaline conditions, the solubility of related compounds like luminol is known to improve.[2]

Quantitative Solubility Data

While comprehensive quantitative data for this compound across a wide range of organic solvents is not extensively published, the following table summarizes the available data points. Researchers are encouraged to determine solubility in their specific solvent systems, particularly for applications requiring precise concentrations.

| Solvent System | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (112.89 mM) | Requires sonication to achieve dissolution. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[3] |

| 2 M Ammonium Hydroxide (NH₄OH) | 50 mg/mL | The solution may be clear to slightly hazy. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (7.06 mM) | A clear solution is obtained. This is a common co-solvent system for in vivo studies. |

| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (7.06 mM) | A clear solution is obtained. This formulation is also used for in vivo applications. |

Experimental Protocols

For researchers needing to determine the solubility of this compound in a specific organic solvent, the shake-flask method is a widely accepted and reliable technique.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Sealed, temperature-controlled container (e.g., glass vial or flask)

-

Agitation device (e.g., orbital shaker, magnetic stirrer)

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a temperature-controlled environment (e.g., a shaker incubator).

-

Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the solution to stand to let the excess solid settle.

-

To effectively separate the undissolved solid from the saturated solution, centrifuge the sample.

-

Carefully aspirate the supernatant (the clear, saturated solution) and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC. A calibration curve should be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocol for solubility determination and a typical workflow for a chemiluminescence immunoassay using this compound.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Caption: A generalized workflow for a sandwich-type chemiluminescence immunoassay.

References

Isoluminol and Luminol: A Technical Guide to Their Fundamental Structural and Chemiluminescent Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the fundamental differences between isoluminol and luminol, two of the most widely used chemiluminescent reagents. This document outlines their structural distinctions, comparative quantitative data on their chemiluminescent properties, detailed experimental protocols for their synthesis and use, and a visualization of their shared chemiluminescence pathway.

Core Structural Differences

The fundamental difference between luminol and this compound lies in the position of the amino group (-NH₂) on the phthalhydrazide backbone.[1][2] Luminol is chemically known as 5-amino-2,3-dihydrophthalazine-1,4-dione, where the amino group is at the 5th position of the phthalazine ring structure.[3][4] In contrast, this compound is 6-amino-2,3-dihydrophthalazine-1,4-dione, with the amino group situated at the 6th position.[5] This seemingly minor positional isomerism leads to significant differences in their physicochemical properties and, consequently, their applications.

This compound is reported to be more polar and hydrophilic than luminol. This difference in polarity affects their ability to permeate biological membranes, with luminol being more capable of entering cells.

Quantitative Data Summary

The differing placement of the amino group directly impacts the chemiluminescent properties of luminol and this compound. The following table summarizes key quantitative data for these two compounds.

| Property | Luminol | This compound | Source(s) |

| Chemical Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂ | |

| Molar Mass | 177.16 g/mol | 177.16 g/mol | |

| Chemiluminescence Emission Maximum (aqueous) | ~425 nm | Not explicitly found, but implied to be similar to luminol | |

| Chemiluminescence Quantum Yield | ~1.2% | ~0.12% (can be enhanced with substitution) |

Experimental Protocols

Synthesis of Luminol

The synthesis of luminol is a two-step process starting from 3-nitrophthalic acid.

Step 1: Synthesis of 3-Nitrophthalhydrazide

-

Combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine in a large test tube.

-

Heat the test tube gently until the solid dissolves.

-

Add 4 mL of triethylene glycol to the test tube.

-

Heat the solution vigorously to distill off the excess water. The temperature will initially be around 120°C and then rise to above 200°C.

-

Maintain the temperature between 215-220°C for approximately 5 minutes.

-

Allow the solution to cool, during which the 3-nitrophthalhydrazide will crystallize.

-

Collect the solid product by vacuum filtration.

Step 2: Reduction of 3-Nitrophthalhydrazide to Luminol

-

Transfer the synthesized 3-nitrophthalhydrazide to a clean test tube.

-

Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.

-

Add 4 g of sodium dithionite (sodium hydrosulfite).

-

Wash down the sides of the test tube with a small amount of water.

-

Heat the solution to boiling and maintain for 5 minutes with stirring.

-

Add 2.6 mL of glacial acetic acid.

-

Cool the test tube, and collect the precipitated light-yellow luminol by vacuum filtration.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can start from phthalic hydrazide.

Step 1: Preparation of Diacetylphthaloyl Hydrazide

-

In a flask, combine dry phthalic hydrazide waste with acetic acid.

-

After stirring, add sodium acetate and stir for an additional 30 minutes.

-

This is followed by the addition of acetyl chloride and further reaction to yield diacetylphthaloyl hydrazide.

Step 2: Preparation of Nitroso Diacetylphthaloyl Hydrazide

-

The diacetylphthaloyl hydrazide is then reacted with sodium nitrite.

-

Acetic acid is removed via vacuum distillation to obtain crude 4-nitrosodiacetyl-phthaloyl hydrazine.

Step 3: Preparation of Nitroso Phthaloyl Hydrazide

-

The crude product from the previous step is mixed with 95% v/v ethanol.

-

Sodium hydroxide is added in batches, and the mixture is heated under reflux.

Step 4: Preparation of this compound

-

Sodium thiosulfate is added to the solution from the previous step, and the mixture is refluxed for 3 hours.

-

The reaction solution is filtered, and the filtrate is concentrated.

-

The residue is combined with the filter cake, dissolved in hot water, and filtered again.

-

Concentrated hydrochloric acid is added to the filtrate to adjust the pH, leading to the crystallization of this compound.

-

The light-yellow powder of this compound is collected by filtration.

Chemiluminescence Reaction Protocol for Luminol

-

Solution A: Dissolve 0.1 g of luminol and 5.0 g of sodium carbonate in 1 L of distilled water.

-

Solution B: In a separate container, prepare a solution containing 0.5 g of ammonium carbonate, 0.4 g of copper(II) sulfate pentahydrate, and 50 mL of 3% hydrogen peroxide in 1 L of distilled water.

-

In a darkened room, mix equal volumes of Solution A and Solution B. A bright blue chemiluminescence will be observed.

Chemiluminescence Reaction Protocol for this compound

The chemiluminescence reaction for this compound is similar to that of luminol, often utilizing a peroxidase catalyst.

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a solution of an oxidizing agent, such as hydrogen peroxide.

-

Prepare a solution of a catalyst, such as horseradish peroxidase (HRP).

-

In a luminometer tube, combine the this compound solution, the catalyst, and then initiate the reaction by adding the oxidizing agent.

-

The resulting light emission is then measured.

Signaling Pathways and Experimental Workflows

The chemiluminescence of both luminol and this compound proceeds through a similar oxidative mechanism. The key steps involve the formation of a dianion in a basic solution, followed by oxidation to an unstable peroxide intermediate. This intermediate then decomposes, releasing nitrogen gas and forming an excited-state aminophthalate, which emits a photon as it relaxes to the ground state.

References

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. Desheng's Brief Introduction to the Synthesis Process of this compound Production - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. Do you know the difference between luminol and this compound? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. researchgate.net [researchgate.net]

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Isoluminol

This document provides a comprehensive technical overview of this compound, a significant chemiluminescent compound. It details its historical discovery, the mechanisms underlying its light-emitting properties, quantitative data on its performance, and detailed experimental protocols for its application.

Discovery and History

This compound, chemically known as 4-aminophthalhydrazide, is an isomer of the more widely known luminol (3-aminophthalhydrazide). While the synthesis of luminol was first reported in 1902 and its chemiluminescent properties in 1928, the specific historical details of this compound's initial synthesis are less distinctly documented and often discussed in the context of its more famous isomer.[1][2] Both are stable synthetic organic compounds that have become some of the most widely used chemiluminescence reagents due to their high quantum yield and good water solubility.[3]

The key distinction and a pivotal point in this compound's history is the effect of substitution on its amino group. For luminol, modification of the amino group leads to a significant decrease in luminescence efficiency.[3] In stark contrast, for this compound, substitution on the aryl amino group can enhance the chemiluminescence efficiency by a factor of 10.[4] This property has made this compound and its derivatives, such as N-(4-aminobutyl)-N-ethylthis compound (ABEI), exceptionally valuable as labels in immunoassays and other biological applications where covalent attachment to other molecules is required.

The Mechanism of Chemiluminescence

The light-emitting reaction of this compound is a form of chemiluminescence, where the energy from a chemical reaction is released as photons. The process is an oxidation reaction that occurs under alkaline conditions, typically involving an oxidant like hydrogen peroxide (H₂O₂) and a catalyst.

The generally accepted mechanism involves several key steps:

-

Deprotonation: In a basic solution, the hydrazide group of this compound is deprotonated, forming a dianion.

-

Oxidation: The dianion is then oxidized by an agent (e.g., hydrogen peroxide, often with a catalyst like horseradish peroxidase (HRP) or metal ions) to form an unstable intermediate.

-

Loss of Nitrogen: This intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to form an excited-state aminophthalate.

-

Photon Emission: The excited-state aminophthalate then relaxes to its ground state, releasing the excess energy as a photon of light, typically in the blue region of the visible spectrum. The resulting product is 4-aminophthalate.

The overall efficiency of this process is determined by the chemiluminescence quantum yield (Φ_CL), which is the product of the chemical yield, the excitation yield, and the fluorescence quantum yield of the emitter.

Quantitative Data

The quantum yield of this compound is generally lower than that of luminol, approximately 10% of luminol's efficiency under similar conditions. However, its true value lies in the significant enhancement of quantum yield upon N-substitution. This has led to the development of numerous derivatives with improved performance for specific applications.

| Compound | Derivative Type | Relative Quantum Yield (Φ_CL) | Emission Max (λ_em) | Key Features & Applications |

| This compound | Parent Compound | ~0.1 (relative to luminol) | ~425-431 nm | Base structure for derivatization. |

| ABEI | N-alkylated derivative | >1.0 (relative to luminol) | Not specified | Widely used in automated immunoassays. |

| This compound Derivatives with Propyl Sulfonic Group | Hydrophilic derivative | Increased vs. parent compound | Not specified | Increased water solubility and quantum yield. |

| 7-(N,N-dialkylamino)-5-methyl-isoluminol | C5-methylated derivative | 3 to 5 times greater than other efficient isoluminols | Not specified | Designed for high-sensitivity immunoassays. |

Experimental Protocols

General Protocol for this compound Chemiluminescence Demonstration

This protocol outlines a basic procedure to observe the chemiluminescent reaction of this compound. It is intended for demonstration and can be adapted for quantitative analysis using a luminometer.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂, 3% solution)

-

Potassium Ferricyanide (K₃[Fe(CN)₆]) or Horseradish Peroxidase (HRP) as a catalyst

-

Distilled Water

-

Test tubes or cuvettes

-

Pipettes

Solution Preparation:

-

Solution A (this compound Stock):

-

Dissolve a small amount of this compound (e.g., 5 mg) in 1 mL of 1M NaOH.

-

Dilute with distilled water to a final volume of 100 mL. This solution should be stored in a dark bottle.

-

-

Solution B (Oxidant/Catalyst Solution):

-

To 100 mL of distilled water, add 5 mL of 3% hydrogen peroxide.

-

Add a small amount (e.g., 20 mg) of potassium ferricyanide as a catalyst and dissolve completely. Alternatively, an appropriate concentration of HRP can be used, often in a buffer solution like Tris or PBS at a slightly alkaline pH.

-

Procedure:

-

In a darkened room or a luminometer, take 1 mL of Solution A in a clean test tube or cuvette.

-

Using a pipette, rapidly inject 1 mL of Solution B into the test tube containing Solution A.

-

Observe the immediate emission of blue light. The glow will be transient, lasting from several seconds to minutes depending on the reagent concentrations and catalyst used.

Protocol for Protein Labeling with an this compound Derivative

This protocol provides a conceptual framework for labeling a protein (e.g., an antibody) with an N-hydroxysuccinimide (NHS) ester derivative of this compound.

Materials:

-

This compound-NHS ester derivative

-

Protein (e.g., antibody) in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.0)

-

Quenching solution (e.g., Tris buffer, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Anhydrous DMSO or DMF

Procedure:

-

Reagent Preparation:

-

Dissolve the this compound-NHS ester in a small amount of anhydrous DMSO or DMF immediately before use.

-

Ensure the protein solution is concentrated (e.g., 2-10 mg/mL) and in an amine-free buffer at the recommended pH.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the dissolved this compound-NHS ester to the protein solution. The optimal ratio must be determined empirically but often starts in the range of 10:1 to 40:1 (label:protein).

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching:

-

Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes.

-

-

Purification:

-

Separate the labeled protein from unreacted label and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the protein, which will now be conjugated with the this compound derivative. The labeled protein can be identified by its absorbance at 280 nm.

-

-

Characterization:

-

Determine the labeling ratio (moles of this compound per mole of protein) using spectrophotometry.

-

Assess the chemiluminescent activity of the conjugate in a luminometer using an appropriate trigger solution (e.g., H₂O₂ and HRP in an alkaline buffer).

-

References

- 1. When was Luminol reagent invented and used - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. Luminol - Wikipedia [en.wikipedia.org]

- 3. Do you know the difference between luminol and this compound? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. Synthesis of this compound derivatives with a terminal carboxyl group for protein labelling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00677E [pubs.rsc.org]

Thermochemical properties and stability of isoluminol

An In-depth Technical Guide on the Thermochemical Properties and Stability of Isoluminol

To: Researchers, Scientists, and Drug Development Professionals From: Gemini Technical Information Division Subject: Comprehensive Technical Guide on the Thermochemical Properties and Stability of this compound

Introduction

This compound, with the chemical name 4-aminophthalhydrazide or 6-amino-2,3-dihydrophthalazine-1,4-dione, is a prominent synthetic organic compound widely recognized for its chemiluminescent properties[1][2]. It serves as a critical reagent in a multitude of analytical applications, from immunoassays and environmental monitoring to forensic science[3][4]. Its utility stems from a high luminescence quantum yield—reportedly greater than its isomer, luminol—and good solubility in aqueous and polar organic solvents[1].

This technical guide provides a detailed overview of the known physicochemical characteristics, thermochemical properties, and stability profile of this compound. While specific experimentally-determined thermodynamic values such as enthalpy of formation are not extensively reported in publicly available literature, this document outlines the standard experimental protocols required for their determination, offering a framework for researchers. The guide also details the mechanism of its hallmark chemiluminescence reaction and illustrates its application in a common workflow.

Core Physicochemical Properties

This compound is a relatively stable synthetic compound generally appearing as a white to light yellow powder. Compared to its more common isomer, luminol, the this compound molecule is more polar and hydrophilic. This increased polarity is attributed to the position of the amino group on the phthalhydrazide structure, which also influences its membrane permeability, making it a valuable probe for extracellular reactive oxygen species.

| Property | Value | Source(s) |

| IUPAC Name | 6-amino-2,3-dihydrophthalazine-1,4-dione | |

| Synonyms | 4-Aminophthalhydrazide, this compound | |

| CAS Number | 3682-14-2 | |

| Molecular Formula | C₈H₇N₃O₂ | |

| Molecular Weight | 177.16 g/mol | |

| Appearance | White to light yellow powder | |

| Solubility | Soluble in water and most polar organic solvents | |

| Chemiluminescence | High quantum yield, emits blue light upon oxidation |

Thermochemical Properties and Experimental Determination

Precise thermochemical data for this compound are essential for understanding its energetic stability and reaction thermodynamics. While specific experimental values are not readily found in the literature, the following sections detail the standard methodologies used to obtain them.

Theoretical Calculation Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. Methods such as the Complete Active Space Self-Consistent Field (CASSCF) theory, followed by second-order perturbation theory (CASPT2), can be employed to model reaction energy surfaces, calculate activation energies, and determine thermodynamic parameters like Gibbs free energy for complex processes, including chemiluminescence.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation represents the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's energetic stability.

Experimental Protocol: Bomb Calorimetry The standard enthalpy of combustion (ΔcH°), from which the enthalpy of formation is calculated, is determined using an isoperibol bomb calorimeter.

-

Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within the calorimeter's bomb. A fuse wire (e.g., platinum or nickel-chromium) is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (±0.001 °C).

-

Ignition and Data Acquisition: The sample is ignited by passing an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation:

-

The raw temperature change (ΔT) is corrected for heat exchange with the surroundings.

-

The gross heat of combustion (Q_total) is calculated using the formula: Q_total = C_cal * ΔT, where C_cal is the predetermined energy equivalent of the calorimeter system.

-

Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual atmospheric nitrogen.

-

The standard enthalpy of combustion (ΔcH°) is calculated in kJ/mol.

-

Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, based on the known enthalpies of formation for the combustion products (CO₂, H₂O, and N₂).

-

Thermal Stability Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal stability of a compound, identifying melting points, decomposition temperatures, and other phase transitions.

Experimental Protocol: DSC and TGA

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is placed into an aluminum or ceramic pan.

-

Instrumentation Setup: The analysis is conducted under a controlled, inert atmosphere (e.g., nitrogen gas flow at 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., 25 °C to 400 °C).

-

Data Analysis:

-

TGA Curve: Plots the percentage of mass loss versus temperature. A sharp drop in mass indicates decomposition.

-

DSC Curve: Plots the heat flow versus temperature. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate decomposition or crystallization events. The onset temperature of the decomposition peak is a key indicator of thermal stability.

-

Chemical Stability and Degradation Kinetics

This compound is considered a relatively stable compound, a property essential for its use in diagnostic kits and analytical reagents. However, its stability can be affected by environmental factors such as pH, temperature, humidity, light, and the presence of oxidizing agents. Forced degradation studies are performed to identify potential degradation products and determine degradation pathways and kinetics.

Experimental Protocol: Forced Degradation Study

This protocol is designed to assess the stability of this compound under stress conditions, consistent with regulatory guidelines like those from the ICH.

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media. A control sample, protected from stress, is also prepared.

-

Acidic Hydrolysis: 0.1 M HCl, incubated at 60 °C.

-

Alkaline Hydrolysis: 0.1 M NaOH, incubated at 60 °C.

-

Oxidative Degradation: 3% H₂O₂, stored at room temperature.

-

Thermal Degradation: Solution stored at 60 °C and solid sample stored at 60°C/75% RH.

-

Photostability: Solution and solid samples exposed to a calibrated light source (e.g., Xenon lamp) providing UV and visible output.

-

-

Time-Point Analysis: Samples are drawn at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours) and immediately neutralized or diluted as necessary to halt further degradation.

-

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is used.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detector set to a wavelength appropriate for this compound.

-

-

Data Analysis and Kinetics:

-

The peak area of the intact this compound is monitored over time.

-

The natural logarithm of the concentration (or peak area) is plotted against time. A linear plot indicates first-order degradation kinetics.

-

The degradation rate constant (k) is determined from the slope of the line.

-

The half-life (t₁/₂) is calculated as 0.693 / k.

-

New peaks appearing in the chromatogram are identified as degradation products, and their structures can be elucidated using LC-MS/MS.

-

Presentation of Stability Data

The results of a kinetic stability study would be summarized as shown in the template table below.

| Stress Condition | Reaction Order | Rate Constant, k (units) | Half-life, t₁/₂ (units) | Major Degradation Products |

| 0.1 M HCl, 60 °C | e.g., First-Order | Value | Value | Characterized by MS |

| 0.1 M NaOH, 60 °C | e.g., First-Order | Value | Value | Characterized by MS |

| 3% H₂O₂, 25 °C | e.g., First-Order | Value | Value | Characterized by MS |

| Photolytic (UV/Vis) | e.g., Zero-Order | Value | Value | Characterized by MS |

Note: The values in this table are illustrative placeholders. Specific experimental determination is required.

Chemiluminescence Reaction and Application Workflow

The most important property of this compound is its ability to produce light via a chemical reaction. This process forms the basis of its widespread use in highly sensitive detection assays.

Chemiluminescence Reaction Mechanism

The chemiluminescence of this compound is an oxidation reaction that occurs under alkaline conditions.. The reaction is typically catalyzed by a peroxidase, such as horseradish peroxidase (HRP), or metal ions. The process involves the formation of a dianion, which reacts with an oxidant (e.g., hydrogen peroxide) to form an unstable organic peroxide intermediate. This intermediate rapidly decomposes, releasing molecular nitrogen and forming an excited-state 4-aminophthalate dianion. As the excited molecule relaxes to its ground state, it emits the excess energy as a photon of visible (blue) light.

Caption: General reaction pathway for the catalyzed chemiluminescence of this compound.

Application: Chemiluminescence Immunoassay (CLIA) Workflow

This compound and its derivatives, such as ABEI (N-(4-aminobutyl)-N-ethylthis compound), are frequently used as labels covalently attached to antibodies or antigens in immunoassays. The stability and high quantum yield of these labels enable highly sensitive quantification of analytes. The following diagram illustrates a typical workflow for an indirect CLIA.

Caption: Experimental workflow for an indirect chemiluminescence immunoassay (CLIA).

Conclusion

This compound is a cornerstone chemiluminescent reagent with favorable properties of high quantum yield and good aqueous solubility. While it is generally regarded as a stable molecule, this guide highlights the absence of comprehensive, publicly available experimental data for its core thermochemical properties, such as enthalpy of formation. The detailed experimental protocols provided herein for calorimetry, thermal analysis, and forced degradation studies offer a clear roadmap for researchers to systematically characterize this compound and its derivatives. A thorough understanding of these fundamental properties is crucial for optimizing its use in existing applications and for the rational design of next-generation chemiluminescent probes in diagnostics and drug development.

References

- 1. Do you know the difference between luminol and this compound? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. This compound | C8H7N3O2 | CID 95014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Desheng's Brief Introduction to the Synthesis Process of this compound Production - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Methodological & Application

Isoluminol-Based Chemiluminescence Immunoassay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the application of isoluminol-based chemiluminescence immunoassays (CLIA). CLIA is a powerful analytical technique that combines the specificity of immunoassays with the high sensitivity of chemiluminescent detection. This compound and its derivatives are widely used labels in CLIA due to their high quantum yield, stability, and well-characterized conjugation chemistry.[1] This technology is particularly valuable in clinical diagnostics, drug discovery, and biomarker validation for its quantitative accuracy and high sensitivity.[2]

Principle of this compound-Based CLIA

This compound-based CLIA typically utilizes horseradish peroxidase (HRP) as an enzymatic label. In the presence of hydrogen peroxide (H₂O₂) and an enhancer solution, HRP catalyzes the oxidation of this compound. This reaction produces an unstable, electronically excited intermediate, 3-aminophthalate, which emits photons as it decays to its ground state. The emitted light, typically in the blue region of the spectrum (around 425 nm), is measured by a luminometer, and its intensity is proportional to the amount of HRP-labeled analyte or antibody in the sample.[3][4]

The use of enhancers, such as phenols or metallic ions, can significantly increase the intensity and duration of the light emission, thereby improving the assay's sensitivity.[5]

Key Advantages of this compound-Based CLIA

-

High Sensitivity: The enzymatic amplification of the chemiluminescent signal allows for the detection of analytes at very low concentrations, often in the picogram to femtogram range.

-

Wide Dynamic Range: CLIA offers a broad linear range for analyte quantification compared to other immunoassay techniques like ELISA.

-

Low Background Noise: Since the signal is generated by a chemical reaction and not by light excitation, there is minimal background interference, leading to a high signal-to-noise ratio.

-

Speed and Automation: The reaction kinetics are rapid, and the procedure is amenable to high-throughput automation.

Quantitative Performance Data

The performance of this compound-based CLIAs can vary depending on the assay format, analyte, and specific reagents used. The following table summarizes typical performance characteristics reported in the literature for various analytes.

| Analyte | Assay Format | Sensitivity (LOD) | Dynamic Range | Precision (%CV) | Reference |

| Estradiol | Competitive CLIA | 5.30 pg/mL | 17.07–2376.22 pg/mL | Not Specified | |

| Progesterone | Competitive CLIA | 0.1 fmol | Not Specified | 10% - 16% | |

| Estriol | Competitive CLIA | 0.04 nmol/L | Not Specified | 10% - 16% | |

| Monoclonal Antibody | Sandwich CLEIA | 9.3 pg/mL | 10–400 pg/mL | Not Specified | |

| Fentanyl | Competitive CLEIA | 1.05 pg/mL | Not Specified | Intra-assay: 2.5–5.2%, Inter-assay: 4.5–11.9% |

Signaling Pathway and Experimental Workflows

This compound Chemiluminescence Reaction Pathway

The following diagram illustrates the horseradish peroxidase (HRP) catalyzed chemiluminescent reaction of an this compound derivative.

Caption: HRP-catalyzed oxidation of this compound leading to light emission.

Experimental Workflow: Sandwich CLIA for Large Molecules

This workflow is suitable for the detection of large molecules with multiple epitopes, such as proteins and antibodies.

References

- 1. ub.edu [ub.edu]

- 2. A novel ultrasensitive chemiluminescence enzyme immunoassay by employment of a signal enhancement of horseradish peroxidase-luminol-hydrogen peroxide reaction for the quantitation of atezolizumab, a monoclonal antibody used for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of this compound derivatives with a terminal carboxyl group for protein labelling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00677E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound as a marker in direct chemiluminescence immunoassays for steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Detection of Reactive Oxygen Species Using Isoluminol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes, including cell signaling and host defense, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Consequently, the accurate detection and quantification of ROS are paramount in biomedical research and drug development. Isoluminol, a derivative of luminol, is a highly sensitive chemiluminescent probe particularly suited for the specific detection of extracellular ROS. Its physicochemical properties render it largely impermeable to cell membranes, thus enabling the differentiation between extracellular and intracellular ROS pools.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in the detection of ROS.

Principle of Detection

The detection of ROS using this compound is based on a chemiluminescent reaction. In the presence of ROS, particularly superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), and a peroxidase enzyme such as horseradish peroxidase (HRP), this compound is oxidized. This oxidation reaction leads to the formation of an excited-state intermediate, which upon relaxation to its ground state, emits light. The intensity of the emitted light is proportional to the amount of ROS present in the sample. A key advantage of using this compound is its limited ability to cross biological membranes due to its polar and hydrophilic nature, making it a specific tool for measuring extracellular ROS.[1]

Signaling Pathways and Experimental Workflow

Cellular ROS Production Signaling Pathway

The production of extracellular ROS in phagocytic cells like neutrophils is primarily mediated by the NADPH oxidase enzyme complex. Upon stimulation by various agonists, such as phorbol myristate acetate (PMA) or opsonized bacteria, the cytosolic components of NADPH oxidase translocate to the plasma membrane and assemble with the membrane-bound components to form the active enzyme. This enzyme then catalyzes the production of superoxide anions in the extracellular space.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The combined luminol/isoluminol chemiluminescence method for differentiating between extracellular and intracellular oxidant production by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Horseradish Peroxidase-Catalyzed Isoluminol Chemiluminescence Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The horseradish peroxidase (HRP)-catalyzed chemiluminescence assay utilizing isoluminol is a highly sensitive detection method with broad applications in various fields, including biomedical research and drug development. This technique relies on the principle that in the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of this compound, leading to the emission of light. The intensity of the emitted light is proportional to the amount of HRP present, which can be correlated to the quantity of the target molecule in a sample.

This compound, a structural isomer of luminol, is a key reagent in this assay. Due to its more hydrophilic nature, this compound is particularly well-suited for detecting extracellular reactive oxygen species (ROS) as it does not readily cross cell membranes.[1] This characteristic provides a distinct advantage in specific applications where the measurement of extracellular analytes is crucial.

These application notes provide detailed protocols for the use of the HRP-catalyzed this compound chemiluminescence assay in Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and the detection of extracellular ROS.

Data Presentation

Table 1: Comparison of Luminol and this compound in HRP-Catalyzed Chemiluminescence Assays

| Feature | Luminol | This compound | Key Considerations |

| Chemical Name | 3-Aminophthalhydrazide | 4-Aminophthalhydrazide | The position of the amino group affects the molecule's properties. |

| Permeability | Lipo/hydrophilic, can penetrate cell membranes | More polar and hydrophilic, limited membrane permeability[1][2] | This compound is preferred for specific detection of extracellular analytes.[1] |

| Luminescence | Strong chemiluminescence | Higher luminescence efficiency than luminol in some systems | The choice of substrate can impact signal intensity. |

| Primary Use | General chemiluminescent detection (intracellular and extracellular) | Primarily for detection of extracellular reactive oxygen species[1] | Application-specific selection is important. |

Table 2: Performance Characteristics of HRP-Isoluminol/Luminol Chemiluminescence Assays

| Application | Analyte | Detection Limit (LOD) / Range | Signal Duration | Reference |

| ELISA | Bevacizumab | LOD: 9.3 pg/mL; LOQ: 28.2 pg/mL; Dynamic Range: 10-400 pg/mL | - | |

| ELISA | Aflatoxin B1 | LOD: 1 pg/mL (in buffer) | - | |

| Western Blot | General Protein | Picogram to femtogram range | Can last for several hours, but decreases over time | |

| ROS Detection | Superoxide Anion | Can detect release from as few as 250 neutrophils | Real-time measurement | |

| Pesticide Detection | Asulam | LOD: 1.5 pM (0.35 ng/L) in pure water | - |

Signaling Pathway and Experimental Workflows

Chemiluminescent Reaction Pathway

The fundamental chemical reaction involves the HRP-catalyzed oxidation of this compound in the presence of an oxidant, typically hydrogen peroxide. This reaction proceeds through an excited-state intermediate, 3-aminophthalate, which upon relaxation to its ground state, emits light.

Caption: HRP-Catalyzed this compound Chemiluminescence Reaction.

Experimental Workflow for Chemiluminescent ELISA

The following diagram outlines the key steps in performing a sandwich ELISA with HRP-catalyzed this compound chemiluminescent detection.

Caption: Workflow for HRP-Isoluminol Chemiluminescent ELISA.

Experimental Workflow for Chemiluminescent Western Blot

This diagram illustrates the general procedure for detecting a target protein in a western blot using an HRP-conjugated secondary antibody and an this compound-based substrate.

Caption: Workflow for HRP-Isoluminol Chemiluminescent Western Blot.

Experimental Protocols

Protocol 1: HRP-Isoluminol Chemiluminescent ELISA

This protocol describes a sandwich ELISA for the quantification of a target antigen.

Materials:

-

High-binding 96-well opaque microplate

-

Capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Antigen standard and samples

-

HRP-conjugated detection antibody

-

This compound-based chemiluminescent substrate kit (containing this compound/enhancer solution and peroxide buffer)

-

Plate luminometer

Procedure:

-

Coating: Coat the wells of a 96-well microplate with 100 µL of capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Sample/Standard Incubation: Add 100 µL of appropriately diluted standards and samples to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection Antibody Incubation: Add 100 µL of HRP-conjugated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Substrate Preparation: Prepare the chemiluminescent working solution by mixing the this compound/enhancer solution and the peroxide buffer according to the manufacturer's instructions. Protect the solution from light.

-

Signal Generation: Add 100 µL of the working substrate solution to each well.

-

Measurement: Immediately measure the relative light units (RLU) using a plate luminometer, typically at a wavelength of 425 nm.

Protocol 2: HRP-Isoluminol Chemiluminescent Western Blot

This protocol outlines the detection of a target protein on a membrane following western blotting.

Materials:

-

Membrane with transferred proteins (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20)

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

This compound-based chemiluminescent substrate kit

-

Imaging system (e.g., CCD camera-based imager or X-ray film)

Procedure:

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane thoroughly three to five times for 5-10 minutes each with wash buffer.

-

Substrate Incubation: Prepare the this compound working solution as per the manufacturer's instructions. Drain excess wash buffer from the membrane and incubate it with the substrate solution for 1-5 minutes.

-

Imaging: Remove the membrane from the substrate solution and place it in a plastic wrap or a sheet protector. Acquire the chemiluminescent signal using a CCD imager or by exposing it to X-ray film.

Protocol 3: Detection of Extracellular Reactive Oxygen Species (ROS)